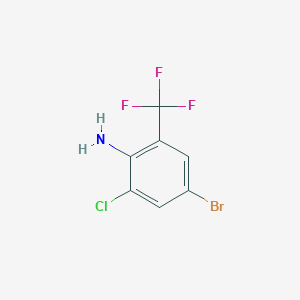

4-Bromo-2-chloro-6-(trifluoromethyl)aniline

Description

The exact mass of the compound 4-Bromo-2-chloro-6-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-chloro-6-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-6-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-chloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOGWONUOUYZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584668 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-71-2 | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aniline derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications in drug discovery, and essential safety protocols. This document is intended for professionals engaged in chemical synthesis, drug development, and advanced materials research.

Core Chemical Identity and Properties

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a substituted aniline ring bearing three distinct functional groups: a bromine atom, a chlorine atom, and a trifluoromethyl group. This unique combination of electron-withdrawing groups and halogens makes it a versatile building block for creating complex molecules with tailored electronic and lipophilic properties.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 870703-71-2 .[1]

Physicochemical Data Summary

The key properties of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline are summarized in the table below. These parameters are crucial for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 870703-71-2 | [1] |

| Molecular Formula | C₇H₄BrClF₃N | [1][2] |

| Molecular Weight | 274.47 g/mol | [1] |

| Density | 1.769 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 | |

| MDL Number | MFCD07369770 | [1] |

| InChI Key | GAOGWONUOUYZFD-UHFFFAOYSA-N | |

| SMILES String | Nc1c(Cl)cc(Br)cc1C(F)(F)F |

Synthetic Approach: Electrophilic Bromination

While specific, peer-reviewed synthetic procedures for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline are not extensively published, a logical and effective route can be designed based on established principles of electrophilic aromatic substitution on aniline derivatives.[3][4] The proposed starting material is 2-chloro-6-(trifluoromethyl)aniline. The amino group (-NH₂) is a strong activating group and an ortho, para-director. With the ortho positions blocked by the chloro and trifluoromethyl groups, electrophilic substitution is strongly directed to the para position.

A common and effective method for the regioselective bromination of anilines is the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] This method offers high yields and selectivity, avoiding the harsh conditions and polybromination often associated with using elemental bromine (Br₂).[5]

Proposed Experimental Protocol

Reaction: Bromination of 2-chloro-6-(trifluoromethyl)aniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-Bromo-2-chloro-6-(trifluoromethyl)aniline.

Workflow Diagram: Proposed Synthesis

Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline.

Applications in Research and Drug Development

The incorporation of fluorine and, specifically, the trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[6] The -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7] Similarly, chlorine atoms are present in a vast number of FDA-approved drugs and are used to modulate a compound's physicochemical properties.[8]

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is not an end-product but a valuable intermediate. Its three distinct halogen/functional groups provide a scaffold for diverse chemical modifications:

-

The Amino Group: Can be used for amide bond formation, diazotization followed by Sandmeyer reactions, or reductive amination.

-

The Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents.

-

The Chloro and Trifluoromethyl Groups: Act as key structural and electronic modulators for the final compound.

This trifecta of reactivity makes the molecule a powerful starting point for generating libraries of diverse compounds in the hit-to-lead and lead optimization phases of drug discovery. For instance, related bromo-trifluoromethyl aniline cores are key intermediates in the synthesis of advanced pharmaceuticals, including treatments for prostate cancer and multiple sclerosis.[9]

Diagram: Role in a Drug Discovery Cascade

Caption: Role of a versatile chemical building block in a drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, 4-Bromo-2-chloro-6-(trifluoromethyl)aniline must be handled with appropriate care. The available safety data indicates it is classified as an acute oral toxin. Always consult the full, up-to-date Safety Data Sheet (SDS) from your supplier before use.[10]

Key Safety Information

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.[10]

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12][13]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. Wear a lab coat or other impervious clothing.[11][12]

-

Respiratory Protection: If ventilation is inadequate, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK).

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

Spectroscopic Characterization

-

¹H NMR (Proton NMR): The spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the aniline ring. A broad singlet corresponding to the amine (-NH₂) protons would also be present, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): Seven distinct signals are expected. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The other six carbons of the aromatic ring will appear in the typical range of δ 110-150 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit characteristic M, M+2, and M+4 peaks with predictable intensity ratios, providing a clear signature for the compound's elemental composition.

References

-

4-Bromo-2-chloro-6-(trifluoromethyl)aniline . Oakwood Chemical. [Link]

-

GLOBAL PRODUCT STRATEGY SAFETY SUMMARY - 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE . Gujarat Fluorochemicals Limited. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% . Cole-Parmer. [Link]

-

4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 . PubChem, National Center for Biotechnology Information. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) . Organic Syntheses Procedure. [Link]

-

2-bromo-4-chloro-6-(trifluoromethyl)aniline (C7H4BrClF3N) . PubChemLite. [Link]

- Preparation method of bromoaniline.

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline . ResearchGate. [Link]

-

4-Bromo-N-(2-chloro-2,3,3,3-tetrafluoropropyl)aniline . SpectraBase. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. 4-Bromo-2-chloro-6-(trifluoromethyl)aniline [oakwoodchemical.com]

- 2. 4-BROMO-2-CHLORO-6-(TRIFLUOROMETHYL)ANILINE [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jelsciences.com [jelsciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. gfl.co.in [gfl.co.in]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethyl)aniline: A Key Building Block in Modern Chemistry

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogen and trifluoromethyl groups into aromatic scaffolds is a cornerstone of molecular design. 4-Bromo-2-chloro-6-(trifluoromethyl)aniline, a trifunctional aniline derivative, has emerged as a pivotal building block for synthesizing complex, biologically active molecules. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a trifluoromethyl group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, spectroscopic characterization, and applications, offering field-proven insights into its utility.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline are fundamental to its handling, reactivity, and application in synthesis. The presence of the electron-withdrawing trifluoromethyl group and the two halogen atoms significantly influences its electronic and steric characteristics.

| Property | Value | Source |

| CAS Number | 870703-71-2 | |

| Molecular Formula | C₇H₄BrClF₃N | |

| Molecular Weight | 274.47 g/mol | |

| Appearance | Not specified, likely a solid | |

| Melting Point | 25-28 °C | |

| Density | 1.769 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 | |

| Solubility | Soluble in various organic solvents |

Synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline: A Strategic Approach

The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline can be strategically approached through electrophilic aromatic substitution on a suitable aniline precursor. A plausible and efficient route involves the regioselective bromination of 2-chloro-6-(trifluoromethyl)aniline. The amino group is a strong activating group and an ortho-, para-director. In this precursor, the positions ortho to the amino group are already substituted with a chloro and a trifluoromethyl group, thus directing the incoming electrophile (bromine) to the para position.

A general protocol, adapted from the synthesis of structurally similar compounds, is presented below.

Experimental Protocol: Regioselective Bromination

Materials:

-

2-chloro-6-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF.

-

Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a brine solution to remove the DMF and other water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-Bromo-2-chloro-6-(trifluoromethyl)aniline can be further purified by recrystallization or column chromatography on silica gel.

Caption: Synthesis Workflow for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

Spectroscopic Characterization: Deciphering the Molecular Structure

While publicly available, detailed spectra for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline are limited, its structure can be confidently elucidated through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The expected spectral features are discussed below, with reference to data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two aromatic protons. Due to the substitution pattern, these protons are in a meta-relationship to each other, which would typically result in a small coupling constant (J ≈ 2-3 Hz). The chemical shifts will be influenced by the electron-withdrawing nature of the substituents. A broad singlet corresponding to the amine (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbons bonded to the electronegative atoms (Br, Cl, N, and the CF₃ group) appearing at lower field.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (274.47 g/mol ). A characteristic isotopic pattern will be observed for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion and any fragments containing these halogens. Fragmentation patterns would likely involve the loss of the halogen atoms and potentially the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be present in the 1400-1600 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Applications in Drug Discovery and Agrochemicals: A Versatile Scaffold

Halogenated and trifluoromethyl-substituted anilines are highly valued intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline provides multiple reactive sites for further functionalization, making it an attractive starting material for the construction of complex molecular architectures.

Role in Pharmaceutical Synthesis

This aniline derivative is a key precursor for the synthesis of various pharmacologically active compounds. Its structure is particularly relevant for the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, analogues of Celecoxib, a well-known COX-2 inhibitor, have been synthesized using substituted anilines. The aniline nitrogen can be diazotized and converted into a hydrazine, which can then be cyclized to form the pyrazole core of these drugs.

Caption: Role in COX-2 Inhibitor Synthesis

Utility in Agrochemical Development

In the agrochemical sector, trifluoromethyl-substituted anilines are crucial for the synthesis of modern fungicides and herbicides. The trifluoromethyl group often enhances the efficacy and metabolic stability of the active ingredient. 4-Bromo-2-chloro-6-(trifluoromethyl)aniline can serve as a precursor for the synthesis of novel fungicidal amides and other crop protection agents.

Safety and Handling: A Necessary Precaution

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-chloro-6-(trifluoromethyl)aniline. It is classified as an acute toxicant if swallowed. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A High-Value Intermediate for Innovation

4-Bromo-2-chloro-6-(trifluoromethyl)aniline stands out as a highly functionalized and versatile building block in organic synthesis. Its unique combination of reactive sites and the presence of the influential trifluoromethyl group make it an invaluable tool for medicinal chemists and researchers in the agrochemical industry. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and effective chemical entities.

References

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- Chandna, N., Kumar, S., Kaushik, P., Kaushik, D., Roy, S. K., Gupta, G. K., Jachak, S. M., Kapoor, J. K., & Sharma, P. K. (2013). Synthesis of novel cele

Introduction: The Strategic Value of Trifluoromethylated Anilines

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, two distinct halogen atoms (bromine and chlorine), and a lipophilic trifluoromethyl group, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for precise chemical modifications, making it an invaluable intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its logical synthesis with mechanistic insights, methods for its characterization, and a discussion of its applications in drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

The incorporation of a trifluoromethyl (-CF₃) group into pharmaceutical candidates is a widely employed strategy in drug design.[1] The -CF₃ group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] When combined with a halogenated aniline scaffold, the synthetic utility expands dramatically. Halogen atoms, particularly bromine, provide essential handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex carbon-carbon and carbon-nitrogen bonds.[3]

4-Bromo-2-chloro-6-(trifluoromethyl)aniline emerges as a particularly valuable reagent. The aniline core is a common feature in a vast number of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4] The differential reactivity of the chloro and bromo substituents, coupled with the modifiable amino group, allows for sequential and regioselective derivatization, providing a robust platform for generating diverse chemical libraries for drug screening.

Physicochemical and Structural Properties

The molecular structure and fundamental properties of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline define its reactivity and handling characteristics. Its molecular weight is a cornerstone for all stoichiometric calculations in synthesis and analysis.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrClF₃N | [5] |

| Molecular Weight | 274.47 g/mol | [6] |

| CAS Number | 870703-71-2 | [7] |

| IUPAC Name | 4-bromo-2-chloro-6-(trifluoromethyl)aniline | [7] |

| Density | 1.769 g/mL at 25°C (lit.) | N/A |

| Boiling Point | 220.3°C at 760 mmHg | N/A |

| Flash Point | 87°C | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline is not widely documented in standard literature. However, a logical and efficient route can be designed based on established principles of electrophilic aromatic substitution on substituted anilines. The key challenge lies in achieving the desired regioselectivity.

Mechanistic Rationale

The synthesis involves a two-step halogenation of a commercially available aniline precursor. The directing effects of the substituents on the aniline ring govern the position of electrophilic attack:

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group.

-

Halogen Atoms (-Cl, -Br): Deactivating, but ortho, para-directing groups.

A plausible synthetic pathway starts from 2-chloro-6-(trifluoromethyl)aniline. The powerful -NH₂ group directs the incoming electrophile (Br⁺) to the position para to it (C4), which is also meta to the -CF₃ group, leading to the desired product. Steric hindrance at the other ortho position (C3) further favors bromination at C4.

Proposed Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for aniline halogenation and should be adapted and optimized.[8][9]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid (5 mL per gram of aniline).

-

Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5°C.

-

Bromination: Prepare a solution of bromine (1.05 eq.) in glacial acetic acid (2 mL per gram of bromine). Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

-

Neutralization: Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the mixture is neutral to pH paper (pH ~7). This will precipitate the free amine product fully.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

-

Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.

-

Purification: For higher purity, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis and Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral features are predicted.[2][10]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.6-7.8 ppm: A doublet (¹H) corresponding to the proton at C5, adjacent to the bromine.

-

δ ~7.4-7.6 ppm: A doublet (¹H) corresponding to the proton at C3, adjacent to the chlorine.

-

δ ~4.5-5.5 ppm: A broad singlet (2H) from the -NH₂ protons. The chemical shift can vary significantly with concentration and solvent.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

Expect 7 distinct signals corresponding to the 7 carbon atoms.

-

The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

Aromatic carbons will appear in the δ 110-150 ppm range.

-

-

¹⁹F NMR (in CDCl₃):

-

A sharp singlet around δ -60 to -65 ppm, characteristic of a benzotrifluoride moiety.

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), resulting in a cluster of peaks for M, M+2, M+4, etc. This pattern is a definitive confirmation of the elemental composition.

-

Reactivity and Applications in Drug Development

The synthetic value of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate for building complex drug candidates.

Key Derivatization Pathways

The primary amino group and the bromine atom are the main sites for further modification. The chlorine atom is generally less reactive in cross-coupling reactions than bromine, allowing for selective functionalization.

Caption: Key derivatization pathways for the title compound.

Role in Kinase Inhibitor Synthesis

The aniline scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors.[11] The amino group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The rest of the molecule extends into the pocket to provide potency and selectivity. Bromo-(trifluoromethyl)aniline isomers are precursors to several potent kinase inhibitors, including the FDA-approved drug Ponatinib, which is synthesized from a related isomer.[12] This underscores the value of this chemical class in generating clinically relevant molecules.

Safety, Handling, and Storage

As with all halogenated and nitrogen-containing aromatic compounds, 4-Bromo-2-chloro-6-(trifluoromethyl)aniline should be handled with care. The safety profile is predicted based on data from structurally similar chemicals.

Table 2: Hazard Identification and Safe Handling

| Category | Information |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. Work should be performed in a well-ventilated fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |

Conclusion

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a high-value, multi-functional chemical intermediate with significant potential in drug discovery and organic synthesis. Its precisely arranged functional groups offer a platform for creating diverse and complex molecules, particularly for the development of targeted therapies like kinase inhibitors. Understanding its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in a research and development setting.

References

- Maguire, J. T., et al. (2014). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15126049/

- Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10819195/

- Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24856302/

- BenchChem. (2025). Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)

- Martin, M. P., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10002161/

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.

- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=v60p0018

- Matrix Scientific. (n.d.). 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline. Matrix Scientific. Available at: https://www.matrixscientific.com/4-bromo-2-chloro-6-trifluoromethoxy-aniline-093755.html

- ChemicalBook. (n.d.). 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/697-88-1_1HNMR.htm

- Oakwood Chemical. (n.d.). 4-Bromo-2-chloro-6-(trifluoromethyl)aniline. Oakwood Chemical. Available at: https://www.oakwoodchemical.com/Products/034785

- ChemicalBook. (n.d.). 4-BROMO-2-CHLORO-6-(TRIFLUOROMETHYL)ANILINE. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8771032.htm

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Google Patents. Available at: https://patents.google.

- Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/10/129

- PubMed. (2014). Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24622941/

- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline 97. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/445023

- Harrick Scientific Products. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Harrick. Available at: https://www.harricksci.

- Chemspace. (n.d.). 4-bromo-2-chloro-6-(trifluoromethyl)aniline. Chemspace. Available at: https://www.chem-space.com/compound/CSSS00010177937

- ACS Publications. (2019). Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.9b01987

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-BROMO-2-CHLORO-6-(TRIFLUOROMETHYL)ANILINE [chemicalbook.com]

- 6. 4-Bromo-2-chloro-6-(trifluoromethyl)aniline [oakwoodchemical.com]

- 7. 4-bromo-2-chloro-6-(trifluoromethyl)aniline - C7H4BrClF3N | CSSS00010177937 [chem-space.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically-grounded pathway for the synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline, a key halogenated aniline intermediate valuable in the fields of pharmaceutical and agrochemical development. The narrative focuses on the chemical rationale behind the chosen synthetic strategy, emphasizing the principles of regioselectivity in electrophilic aromatic substitution.

Strategic Overview: Synthesis via Electrophilic Aromatic Substitution

The most direct and efficient pathway to synthesize 4-Bromo-2-chloro-6-(trifluoromethyl)aniline is through the regioselective bromination of its precursor, 2-chloro-6-(trifluoromethyl)aniline. This transformation is a classic example of an electrophilic aromatic substitution (SEAr) reaction, where an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on the aromatic ring.

The success of this synthesis hinges on precise control of the reaction's regioselectivity—the ability to direct the incoming bromine atom to a specific position on the aniline ring. The substitution pattern of the starting material is designed to overwhelmingly favor bromination at the desired C4 position.

The Cornerstone of Selectivity: Understanding Substituent Directing Effects

The outcome of the electrophilic attack on the 2-chloro-6-(trifluoromethyl)aniline ring is governed by the electronic and steric effects of the three existing substituents: the amino (-NH2), chloro (-Cl), and trifluoromethyl (-CF3) groups.

-

Amino Group (-NH2): This is a powerful activating group and an ortho, para-director.[1][2] Through resonance, the nitrogen atom's lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. This makes the ring highly nucleophilic and reactive towards electrophiles.[1]

-

Trifluoromethyl Group (-CF3): This group is strongly deactivating and a meta-director. Its powerful inductive electron-withdrawing effect (-I effect) pulls electron density from the ring, making it less reactive.

-

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing nature but are ortho, para-directing because their lone pairs can participate in resonance.

Synergistic Control of Regioselectivity:

The combined influence of these three groups leads to a highly predictable outcome. The strongly activating amino group is the dominant directing influence. It powerfully activates the positions ortho (C6) and para (C4) to itself. However:

-

The C6 position is already occupied by the trifluoromethyl group.

-

The C2 position is occupied by the chloro group.

-

The remaining ortho position (adjacent to -NH2) is sterically hindered by both the -Cl and -CF3 groups, making an electrophilic attack at this site unfavorable.

Therefore, the electrophilic attack is overwhelmingly directed to the sterically accessible and electronically enriched C4 position, which is para to the highly activating amino group. This synergy results in a highly regioselective synthesis of the desired 4-bromo isomer.

Caption: Synthetic pathway for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline.

Recommended Experimental Protocol

This protocol describes the regioselective monobromination of 2-chloro-6-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS), a mild and selective brominating agent well-suited for activated aromatic systems.[3][4][5] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is known to promote high para-selectivity.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents |

| 2-chloro-6-(trifluoromethyl)aniline | 211.58 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

| Ethyl Acetate | 88.11 | For Extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For Washing |

| Brine | - | For Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-(trifluoromethyl)aniline (1.0 eq.) in a suitable volume of anhydrous N,N-Dimethylformamide (DMF).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Once the solution is cooled, add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the succinimide byproduct, followed by water (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-Bromo-2-chloro-6-(trifluoromethyl)aniline.

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chlorinated Solvents and DMF: These solvents are toxic and should be handled with care in a fume hood.

-

General Precautions: Perform the reaction in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline is effectively achieved through a highly regioselective electrophilic bromination of its aniline precursor. The strategic placement of activating and deactivating groups on the starting material provides robust control over the reaction's outcome, directing the bromination to the desired C4 position with high fidelity. The use of N-Bromosuccinimide offers a mild and efficient method, making this pathway suitable for laboratory and potential scale-up applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- Carpanese, S., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 465-470.

-

Carpanese, S., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. Available at: [Link]

- Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748.

-

Kim, J., et al. (2014). A Practical Procedure for Regioselective Bromination of Anilines. ResearchGate. Available at: [Link]

- Nayak, S. K., et al. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.

- Borysov, S. S., et al. (2016).

- Process for synthesizing 2, 6- dichlor-4-trifluoromethyl aniline. (2008). Google Patents.

-

Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. Available at: [Link]

-

Reactions of Aniline. Chemistry Steps. Available at: [Link]

- Nayak, S. K., et al. (2001). ChemInform Abstract: Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds.

-

Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. Available at: [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Available at: [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

-

Protonation of aniline slows electrophilic aromatic substitution. Study Prep in Pearson+. Available at: [Link]

-

Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. Available at: [Link]

-

N-Bromosuccinimide. Wikipedia. Available at: [Link]

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. Available at: [Link]

-

Zhang, Y., et al. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

- Process for the preparation of 2-trifluoromethyl aniline. Google Patents.

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-2-chloro-6-(trifluoromethyl)aniline, a key halogenated building block in modern synthetic chemistry. We will delve into its chemical identity, physicochemical properties, synthetic routes, and its strategic applications in the development of pharmaceuticals and agrochemicals. The information presented herein is curated to provide both foundational knowledge and actionable insights for professionals in the field.

Chemical Identity and Nomenclature

The compound with the CAS Number 870703-71-2 is unequivocally identified by the IUPAC name 4-Bromo-2-chloro-6-(trifluoromethyl)aniline .[1][2] This nomenclature precisely describes the substitution pattern on the aniline ring: a bromine atom at position 4, a chlorine atom at position 2, and a trifluoromethyl group at position 6, relative to the amino group. An alternate name for this compound is 2-Amino-5-bromo-3-chlorobenzotrifluoride.[2]

The strategic placement of these functional groups—an electron-donating amino group and electron-withdrawing halogen and trifluoromethyl groups—creates a unique electronic and steric environment on the aromatic ring, making it a versatile intermediate for a variety of chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis. The key properties of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline are summarized below.

| Property | Value | Source |

| CAS Number | 870703-71-2 | [1][2] |

| Molecular Formula | C₇H₄BrClF₃N | [1][2] |

| Molecular Weight | 274.47 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from typical anilines |

| Density | 1.769 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.545 | [3] |

| InChI Key | GAOGWONUOUYZFD-UHFFFAOYSA-N | [3] |

| SMILES | Nc1c(Cl)cc(Br)cc1C(F)(F)F | [3] |

Synthesis Methodology: A Strategic Approach

The synthesis of polysubstituted anilines like 4-bromo-2-chloro-6-(trifluoromethyl)aniline requires careful regioselective control. A plausible and common synthetic strategy involves the sequential halogenation of a suitable aniline precursor. While a specific, detailed protocol for this exact molecule is not provided in the search results, a general workflow can be constructed based on established organic chemistry principles for similar structures.

A logical synthetic pathway would likely start from a commercially available trifluoromethyl-substituted aniline and proceed through electrophilic aromatic substitution reactions. The directing effects of the amino and trifluoromethyl groups are key considerations in the order of halogen introduction.

Below is a conceptual workflow for the synthesis:

Sources

A Comprehensive Safety & Handling Guide for 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and toxicological profile of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline. As a substituted aniline, this compound is a valuable building block in medicinal chemistry and materials science. However, its structural motifs—a halogenated aromatic ring and an aniline functional group—necessitate a thorough understanding of its potential hazards to ensure safe laboratory practice. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into risk mitigation and emergency preparedness.

Chemical and Physical Identity

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a poly-substituted aromatic amine. The presence of bromine, chlorine, and a trifluoromethyl group significantly influences its reactivity and physicochemical properties. These properties are critical for understanding its behavior in experimental settings and for designing appropriate safety protocols.

| Property | Value | Source |

| CAS Number | 870703-71-2 | [1] |

| Molecular Formula | C₇H₄BrClF₃N | [2] |

| Molecular Weight | 274.47 g/mol | [3] |

| Density | 1.769 g/mL at 25 °C | [2] |

| Melting Point | 25-28 °C | [2] |

| Refractive Index | n20/D 1.545 | [2] |

| Flash Point | > 230 °F (> 110 °C) | [2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards[4]. Based on available data for the compound and structurally related analogs, 4-Bromo-2-chloro-6-(trifluoromethyl)aniline is classified as hazardous.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [6][7] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Profile and Routes of Exposure

The primary toxicological concern with substituted anilines is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen[10]. This leads to cyanosis (a bluish discoloration of the skin) and can cause central nervous system depression and cardiac disturbances[10]. While specific data for this molecule is limited, this classic aniline toxicity should be assumed.

-

Inhalation: Inhalation of aerosols or dust may cause respiratory tract irritation[10][11]. Systemic absorption can lead to harmful effects, including potential methemoglobinemia, convulsions, and tachycardia[10].

-

Dermal Contact: The compound is considered harmful if it comes into contact with the skin and causes skin irritation. Prolonged contact can lead to absorption of toxic amounts.

-

Ocular Contact: Direct contact with the eyes will cause serious irritation and potential chemical conjunctivitis[5][10].

-

Ingestion: Ingestion is harmful and may lead to gastrointestinal irritation, nausea, and vomiting, followed by systemic effects such as methemoglobinemia[10].

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, starting with engineering controls and supplemented by rigorous PPE use, is essential for safely handling this compound.

Engineering Controls

The primary engineering control is to handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[10] Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[10] Emergency safety showers and eyewash stations must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified hazards.

-

Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[6][7][10] A face shield (minimum 8 inches) is recommended for splash-prone procedures.[12]

-

Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6][10] Use proper glove removal technique to avoid cross-contamination.[12] For significant exposure risk, impervious clothing may be necessary.[6][7]

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[10][11][13]

The following workflow illustrates the logical progression from hazard identification to safe task completion.

Caption: Risk mitigation workflow for handling hazardous chemicals.

Experimental Protocol: Safe Weighing and Handling

-

Preparation: Don appropriate PPE (lab coat, safety goggles, nitrile gloves) before entering the designated handling area.

-

Area Setup: Ensure the chemical fume hood sash is at the appropriate height. Place a weigh boat on an analytical balance inside the hood.

-

Chemical Transfer: Retrieve the container of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline from its designated storage location.

-

Weighing: Inside the fume hood, carefully transfer the required amount of the compound from the stock bottle to the weigh boat using a clean spatula. Close the stock bottle tightly immediately after use.

-

Dissolution/Use: Transfer the weighed compound directly into the reaction vessel or a suitable solvent for dissolution, all within the confines of the fume hood.

-

Cleanup: Dispose of the contaminated weigh boat and any used wipes into a designated solid hazardous waste container. Clean the spatula and work surface thoroughly.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Immediately remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][10]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[6][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][10]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust or aerosols.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][10]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

-

Chemical Stability: The compound is stable under normal storage and handling conditions at room temperature in a closed container.[10]

-

Conditions to Avoid: Avoid exposure to excess heat, dust generation, and incompatible materials.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][13]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible substances.[6][10]

-

Disposal: This material and its container must be disposed of as hazardous waste. Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6] Do not allow the chemical to enter drains or sewer systems.[6] All disposal practices must comply with federal, state, and local regulations.

References

-

Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. (n.d.). Cole-Parmer. [Link]

-

A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. (n.d.). GACL. [Link]

-

4-Bromo-2-(trifluoromethyl)aniline. (n.d.). PubChem. [Link]

-

MSDS of 2-bromo-4-fluoro-6-(trifluoromethyl)aniline. (2012). Capot Chemical. [Link]

-

GHS Hazard Classification: Everything You Need to Know. (2014). ERA Environmental. [Link]

-

4-bromo-2-chloro-6-(trifluoromethyl)aniline. (n.d.). Chemspace. [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. 4-BROMO-2-CHLORO-6-(TRIFLUOROMETHYL)ANILINE [chemicalbook.com]

- 3. 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL)ANILINE | 109919-26-8 [m.chemicalbook.com]

- 4. era-environmental.com [era-environmental.com]

- 5. chemical-label.com [chemical-label.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3 [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. gfl.co.in [gfl.co.in]

- 13. capotchem.com [capotchem.com]

A Spectroscopic Guide to 4-Bromo-2-chloro-6-(trifluoromethyl)aniline: Elucidating Molecular Structure

Introduction: The Structural Significance of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a highly substituted benzene derivative incorporating a unique combination of electron-withdrawing and sterically demanding groups. The interplay between the bromo, chloro, and trifluoromethyl substituents, along with the amino group, dictates its electronic and conformational properties, which are, in turn, reflected in its spectroscopic behavior. Understanding these spectroscopic fingerprints is paramount for its unambiguous identification, purity assessment, and the prediction of its reactivity in synthetic and biological contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Bromo-2-chloro-6-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the halogens and the trifluoromethyl group will deshield the aromatic protons, shifting their signals downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (at C3) | 7.5 - 7.8 | Doublet | ~2.0 (⁴JHH) |

| Ar-H (at C5) | 7.3 - 7.6 | Doublet | ~2.0 (⁴JHH) |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |

Causality Behind Predictions: The two aromatic protons are in a meta-relationship to each other, leading to a small long-range coupling (⁴JHH). The exact chemical shifts are difficult to predict with certainty without experimental data but are expected to be in the downfield region due to the cumulative electron-withdrawing effect of the substituents. The amine protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the deuterated solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C1 (-NH₂) | 140 - 145 | Singlet | - |

| C2 (-Cl) | 125 - 130 | Singlet | - |

| C3 (-H) | 128 - 132 | Singlet | - |

| C4 (-Br) | 115 - 120 | Singlet | - |

| C5 (-H) | 130 - 135 | Singlet | - |

| C6 (-CF₃) | 120 - 125 | Quartet | ~30-40 (²JCF) |

| -CF₃ | 122 - 128 | Quartet | ~270-280 (¹JCF) |

Causality Behind Predictions: The carbon attached to the trifluoromethyl group (C6) and the trifluoromethyl carbon itself will exhibit characteristic quartet splitting due to coupling with the three fluorine atoms. The one-bond carbon-fluorine coupling (¹JCF) is typically large, while the two-bond coupling (²JCF) to the aromatic carbon is smaller. The chemical shifts of the halogenated carbons are influenced by both inductive and resonance effects.

Experimental Protocol for NMR Data Acquisition

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline will be characterized by absorptions corresponding to the N-H bonds of the amine, the aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3500 | N-H Asymmetric Stretch | Medium |

| 3300 - 3400 | N-H Symmetric Stretch | Medium |

| 3050 - 3100 | Aromatic C-H Stretch | Weak to Medium |

| 1600 - 1620 | N-H Bend (Scissoring) | Medium |

| 1550 - 1600 | Aromatic C=C Stretch | Medium to Strong |

| 1450 - 1500 | Aromatic C=C Stretch | Medium to Strong |

| 1250 - 1350 | C-N Stretch (Aromatic) | Strong |

| 1100 - 1200 | C-F Stretch (CF₃) | Strong, often multiple bands |

| 800 - 900 | Aromatic C-H Out-of-plane Bend | Strong |

| 600 - 700 | C-Cl Stretch | Medium |

| 500 - 600 | C-Br Stretch | Medium |

Causality Behind Predictions: As a primary amine, two distinct N-H stretching bands are expected. The trifluoromethyl group typically gives rise to very strong and characteristic C-F stretching absorptions in the 1100-1200 cm⁻¹ region.[4] The positions of the C-Cl and C-Br stretching vibrations are in the lower frequency region of the spectrum. The substitution pattern on the benzene ring will influence the exact position of the C-H out-of-plane bending vibrations.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-Bromo-2-chloro-6-(trifluoromethyl)aniline sample onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

After the measurement, retract the press, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

-

Caption: Workflow for ATR-FTIR sample analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure. Electron Impact (EI) ionization is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum (Electron Impact)

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and its mass will correspond to the molecular weight of the compound (273.93 g/mol for the most abundant isotopes ¹²C₇¹H₄⁷⁹Br³⁵Cl¹⁹F₃¹⁴N). A key feature will be the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

-

Major Fragment Ions: Fragmentation is likely to occur through the loss of substituents or parts of the molecule. Some predicted fragmentation pathways include:

-

Loss of Br: [M - Br]⁺

-

Loss of Cl: [M - Cl]⁺

-

Loss of CF₃: [M - CF₃]⁺

-

Loss of HCN: A common fragmentation pathway for anilines.

-

Cleavage of the C-C bond between the ring and the CF₃ group.

-

| m/z (mass-to-charge ratio) | Predicted Fragment | Notes |

| 273/275/277 | [C₇H₄BrClF₃N]⁺ | Molecular ion cluster. The relative intensities will depend on the isotopic abundances of Br and Cl. |

| 194/196 | [C₇H₄ClF₃N]⁺ | Loss of Br radical. |

| 238/240 | [C₇H₄BrF₃N]⁺ | Loss of Cl radical. |

| 204/206/208 | [C₆H₄BrClN]⁺ | Loss of CF₃ radical. |

Causality Behind Predictions: The isotopic signature of bromine and chlorine provides a powerful diagnostic tool for identifying halogenated compounds in a mass spectrum.[5] The fragmentation pattern is governed by the relative stability of the resulting carbocations and neutral radicals.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a pure, solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if coupled with a Gas Chromatograph (GC-MS), the sample would be dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Caption: Workflow for Electron Impact Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline. By understanding the influence of each substituent on the spectroscopic data, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a robust framework for obtaining high-quality data. While the presented spectral data is based on established principles and comparative analysis, it serves as a strong foundation for any future experimental verification.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

LCGC International. Introduction to Electron Impact Ionization for GC–MS. [Link]

-

Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Application of 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-chloro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal and agricultural chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a chlorine atom, and an electron-withdrawing trifluoromethyl group—offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its commercial availability, essential quality control protocols, key synthetic applications, and comprehensive safety guidelines to empower researchers in leveraging this valuable intermediate for accelerated discovery and development programs.

Introduction: The Strategic Value of Substituted Anilines in Synthesis

The strategic incorporation of fluorine and other halogens has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Anilines, or amino-substituted benzene rings, are fundamental precursors in a vast array of pharmaceuticals.[2] The compound 4-Bromo-2-chloro-6-(trifluoromethyl)aniline represents a convergence of these strategic elements.

The presence of multiple, distinct halogen substituents on the aniline scaffold is of paramount importance. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective, stepwise functionalization, enabling chemists to build molecular complexity with precision. This guide serves as a practical resource for navigating the procurement and utilization of this key synthetic intermediate.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and ensures safe handling.

-